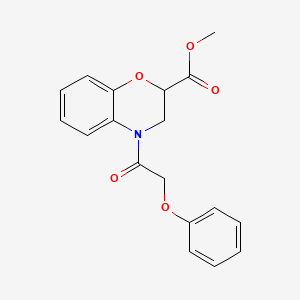
methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenoxyacetyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.
Phenoxyacetylation: The benzoxazine intermediate is then reacted with phenoxyacetyl chloride in the presence of a base like triethylamine to introduce the phenoxyacetyl group.
Esterification: Finally, the carboxylate ester is formed by reacting the intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring or the phenoxyacetyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Oxidized benzoxazine derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted benzoxazine compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Material Science: In polymer applications, the compound can undergo polymerization reactions, forming cross-linked networks that enhance material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(phenoxyacetyl)aminobenzoate: Similar structure but lacks the benzoxazine ring.
4-Phenoxyacetyl-3,4-dihydro-2H-1,4-benzoxazine: Similar but without the carboxylate ester group.
Uniqueness
Methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to the combination of the benzoxazine ring, phenoxyacetyl group, and carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
879948-63-7 |
|---|---|
Molekularformel |
C18H17NO5 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
methyl 4-(2-phenoxyacetyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C18H17NO5/c1-22-18(21)16-11-19(14-9-5-6-10-15(14)24-16)17(20)12-23-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |
InChI-Schlüssel |
MNMDXZIVJTXGLP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)COC3=CC=CC=C3 |
Löslichkeit |
48.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide](/img/structure/B12131992.png)
![(5Z)-2-(3-chlorophenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12131993.png)
![3-[2-(2,4-Difluorophenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B12132005.png)
![6-benzyl-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12132013.png)
![methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate](/img/structure/B12132018.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12132029.png)

![2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12132034.png)
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12132040.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132055.png)
![8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12132064.png)

![2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12132070.png)
